Eldecalcitol (tachy-form)

Osteoporosis Fracture prevention Randomized controlled trial

Eldecalcitol [1α,25-dihydroxy-2β-(3-hydroxypropyloxy)vitamin D3; ED-71] is a synthetic vitamin D3 analog that bears a 3-hydroxypropyloxy substituent at the 2β-position of the parental calcitriol scaffold. This structural modification confers sharply differentiated pharmacokinetic and pharmacodynamic properties relative to all other clinically used vitamin D analogs.

Molecular Formula C₃₀H₅₀O₅
Molecular Weight 490.72
Cat. No. B1154268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEldecalcitol (tachy-form)
Synonyms(1R,2R,3R)-5-((Z)-2-((1R,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-2-(3-hydroxypropoxy)-4-methylcyclohex-4-ene-1,3-diol
Molecular FormulaC₃₀H₅₀O₅
Molecular Weight490.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eldecalcitol (ED-71) Tachy-Form: A Next-Generation Vitamin D Analog for Osteoporosis Therapy – Procurement & Selection Guide


Eldecalcitol [1α,25-dihydroxy-2β-(3-hydroxypropyloxy)vitamin D3; ED-71] is a synthetic vitamin D3 analog that bears a 3-hydroxypropyloxy substituent at the 2β-position of the parental calcitriol scaffold [1]. This structural modification confers sharply differentiated pharmacokinetic and pharmacodynamic properties relative to all other clinically used vitamin D analogs. Eldecalcitol is approved in Japan for the treatment of osteoporosis and has completed active-comparator Phase III trials against alfacalcidol, establishing superiority in fracture risk reduction and bone mineral density (BMD) gain [1][2]. For procurement decisions, the tachy-form designation denotes the specific crystalline polymorph utilized in pharmaceutical development, which is critical for reproducible oral formulation performance [1].

Why Eldecalcitol Cannot Be Assumed Interchangeable with Alfacalcidol, Calcitriol, or Cholecalciferol in Research or Clinical Supply


Vitamin D analogs cannot be interchanged as generic equivalents because each compound occupies a distinct node in the DBP–VDR–CYP24A1 pharmacodynamic triangle. Eldecalcitol exhibits DBP binding affinity 421.9% of calcitriol [2], VDR affinity 44.6% of calcitriol [2], and near-complete resistance to CYP24A1-mediated metabolic inactivation [3]. These orthogonal properties produce a compound that is simultaneously more bone-selective and longer-lived than any other approved vitamin D analog. Substituting alfacalcidol, calcitriol, or nutritional cholecalciferol for eldecalcitol in protocols targeting bone mass accrual and fracture prevention would introduce uncontrolled variables in DBP buffering, target tissue exposure, metabolic half-life, and calcemic liability that fundamentally alter the experimental or therapeutic readout [1].

Head-to-Head Quantitative Evidence: Eldecalcitol (ED-71) Tachy-Form vs. Alfacalcidol and Calcitriol


Vertebral Fracture Risk Reduction: Eldecalcitol vs. Alfacalcidol in a 3-Year Phase III Randomized Trial

In a 3-year, randomized, double-blind, active-comparator superiority trial of daily oral 0.75 μg eldecalcitol versus 1.0 μg alfacalcidol in 1,054 osteoporotic patients (NCT00144456), eldecalcitol reduced incident vertebral fractures from 17.5% to 13.4% (hazard ratio 0.74; pre-defined 90% CI, 0.56–0.97) — a 26% relative risk reduction [1]. Wrist fractures were reduced by 71% (1.1 vs. 3.6%; hazard ratio 0.29; 95% CI, 0.11–0.77) [1]. Both endpoints reached statistical significance, establishing fracture risk reduction as a procurement-relevant differentiator over alfacalcidol.

Osteoporosis Fracture prevention Randomized controlled trial

Lumbar Spine BMD Increase: Eldecalcitol vs. Alfacalcidol Under Vitamin D Insufficiency

A 12-month, randomized, double-blind, active-comparator trial in 265 Chinese osteoporotic patients without vitamin D or calcium supplementation (baseline mean 25(OH)D <43 nmol/L, calcium intake <550 mg/day) demonstrated that lumbar spine BMD increased by 2.05% more with eldecalcitol (0.75 μg/day) than with alfacalcidol (1.0 μg/day) [1]. Total hip and femoral neck BMD increased by an additional 1.33% and 1.78%, respectively, in the eldecalcitol group [1]. Crucially, the BMD advantage was preserved regardless of baseline vitamin D status or calcium intake.

Bone mineral density Vitamin D insufficiency Osteoporosis

Bone Turnover Marker Suppression: Eldecalcitol vs. Alfacalcidol – Meta-Analytic Evidence

A systematic review and meta-analysis of randomized controlled trials through July 2020 quantified the differential suppression of bone turnover markers. Compared with alfacalcidol, eldecalcitol significantly reduced the percentage change in bone-specific alkaline phosphatase (BAP) by a weighted mean difference (WMD) of −15.40 (95% CI, −20.30 to −10.60; P<0.001) and serum type I collagen C-telopeptide (s-CTX) by WMD −38.50 (95% CI, −50.00 to −27.10; P<0.001) [1]. This indicates that eldecalcitol exerts stronger anti-resorptive control, a mechanism directly linked to its fracture reduction efficacy.

Bone turnover markers Meta-analysis Anti-resorptive efficacy

DBP Affinity, Half-Life, and Metabolic Stability: Eldecalcitol vs. Calcitriol – Pharmacokinetic Differentiation

Eldecalcitol's 2β-(3-hydroxypropyloxy) substitution produces a triad of pharmacokinetic differentiators relative to calcitriol: (i) DBP binding affinity is 421.9% of calcitriol [1]; (ii) VDR affinity is 44.6% of calcitriol [1]; and (iii) the 3-hydroxypropyloxy group sterically hinders CYP24A1 binding, rendering eldecalcitol resistant to 24-hydroxylation-mediated catabolism — 1 nM [³H]calcitriol was completely degraded within 24 hours, whereas [³H]eldecalcitol remained intact [2]. These properties translate to a plasma elimination half-life of approximately 53 hours [3], compared to approximately 5–8 hours for calcitriol.

Pharmacokinetics DBP affinity CYP24A1 resistance Half-life

Divergent PTH Suppression and Calcemic Activity: Eldecalcitol vs. Calcitriol In Vivo

In a 14-day oral gavage study in 6-week-old male rats, eldecalcitol (0.025–0.5 μg/kg/day) was approximately five-fold more potent than calcitriol (0.25–5 μg/kg/day) in increasing serum calcium [1]. Paradoxically, eldecalcitol significantly increased lumbar spine BMD while calcitriol had no effect on BMD at any dose tested, and eldecalcitol did not affect PTH mRNA synthesis at normocalcemic doses [1]. In a separate concentration-normalized analysis, eldecalcitol exhibited approximately 1/4 to 1/7 the activity of calcitriol to suppress blood PTH and increase serum FGF-23 when measured against blood concentration [2]. This dissociation between calcemic potency and PTH suppression is a unique pharmacodynamic signature.

Parathyroid hormone Serum calcium Normocalcemic dosing

BMD Maintenance in Glucocorticoid-Induced Osteoporosis: Eldecalcitol vs. Alfacalcidol (e-GLORIA)

In the e-GLORIA randomized, open-label, parallel-group study of glucocorticoid-induced osteoporosis (GIO) patients, monotherapy with 0.75 μg eldecalcitol was compared with 1.0 μg alfacalcidol. Lumbar spine BMD increased with eldecalcitol but decreased with alfacalcidol at 12 months (between-group difference 1.29%, P<0.01) and 24 months (difference 1.10%, P<0.05) [1]. Total hip and femoral neck BMD were maintained by eldecalcitol at 24 months but decreased by alfacalcidol (between-group differences 0.97%, P<0.05 and 1.22%, P<0.05, respectively) [1]. Bone formation and resorption markers were more strongly suppressed by eldecalcitol [1]. The greatest benefit was observed in patients with no prevalent fracture and BMD >70% of young adult mean.

Glucocorticoid-induced osteoporosis BMD maintenance Primary prevention

Evidence-Backed Procurement and Research Application Scenarios for Eldecalcitol (ED-71) Tachy-Form


Primary Osteoporosis: Fracture Prevention-Focused Clinical Trials and Treatment Protocols

Eldecalcitol (0.75 μg/day) is the only vitamin D analog to demonstrate statistically significant reductions in both vertebral (26%) and wrist (71%) fractures in a 3-year, active-comparator Phase III trial versus alfacalcidol [1]. For any clinical team or CRO procuring an active vitamin D comparator arm in an osteoporosis fracture-outcome trial, eldecalcitol provides the highest Level I evidence among available analogs. The once-daily oral dosing and established safety profile in vitamin D-sufficient populations further qualify it as a first-line standard-of-care reference [1].

Vitamin D-Insufficient or Nutritionally Non-Adherent Osteoporotic Populations

In patients with baseline 25(OH)D below 43 nmol/L and calcium intake below 550 mg/day, eldecalcitol still increased lumbar BMD by 2.05% more than alfacalcidol over 12 months without any vitamin D or calcium co-supplementation [2]. This makes eldecalcitol the procurement-preferred active vitamin D analog for trials or treatment programs in populations where nutritional supplementation cannot be guaranteed, as its efficacy is decoupled from vitamin D and calcium status [2].

Glucocorticoid-Induced Osteoporosis (GIO): Primary Prevention Strategy

The e-GLORIA study demonstrated that eldecalcitol maintains BMD in GIO patients while alfacalcidol fails to prevent progressive bone loss [3]. With between-group BMD differences of 1.10–1.29% at the lumbar spine and 0.97–1.22% at the hip at 24 months, eldecalcitol is the evidence-based selection for GIO prevention protocols, particularly in patients initiating glucocorticoid therapy without prevalent fractures [3].

Pharmacokinetic and Target-Engagement Studies Requiring Long Half-Life VDR Ligands

Eldecalcitol's ~53-hour plasma half-life — an order of magnitude longer than calcitriol (5–8 hours) — and its DBP-mediated sustained release profile make it the procurement choice for in vivo pharmacological studies requiring stable, once-daily VDR engagement without the fluctuating exposure of shorter-lived analogs [4][5]. The CYP24A1 resistance further ensures that target tissue exposure is not confounded by rapid metabolic inactivation, a common limitation with calcitriol [5].

Quote Request

Request a Quote for Eldecalcitol (tachy-form)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.